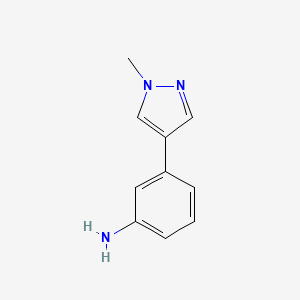

3-(1-Methyl-1H-pyrazol-4-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYSXJBVBJYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089278-81-8 | |

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Drug Discovery

Introduction: Unveiling a Core Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rational drug design. 3-(1-Methyl-1H-pyrazol-4-yl)aniline emerges as a compound of significant interest, embodying the fusion of two critical pharmacophores: the pyrazole ring and the aniline moiety. The pyrazole nucleus is a five-membered aromatic heterocycle renowned for its presence in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory and anti-cancer properties[1][2]. Simultaneously, the aniline fragment serves as a versatile synthetic handle and a key structural element in numerous therapeutic agents, capable of engaging in crucial hydrogen bonding interactions within biological targets[3][4].

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the pursuit of novel therapeutics. The insights herein are grounded in established chemical principles and validated synthetic methodologies, offering a practical and authoritative resource.

Core Physicochemical and Structural Properties

The fundamental identity and properties of this compound are summarized below. The molecule's structure, featuring a C-C bond between the C4 position of the pyrazole ring and the C3 position (meta) of the aniline ring, dictates its spatial geometry and reactivity profile.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1089278-81-8 | --INVALID-LINK--[5] |

| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 173.22 g/mol | --INVALID-LINK-- |

| Melting Point | Experimental data not publicly available | - |

| Boiling Point | Experimental data not publicly available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | - |

| XlogP3 | 1.5 (Predicted) | --INVALID-LINK-- |

Synthesis and Manufacturing

The construction of the biaryl scaffold of this compound is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the premier method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks[6][7].

The logical retrosynthetic disconnection points to two primary starting materials: a halogenated pyrazole and an aniline-substituted boronic acid or ester. The most common and reliable route involves the coupling of 4-bromo-1-methyl-1H-pyrazole with 3-aminophenylboronic acid .

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methodologies for similar couplings[8][9]. Note: This reaction should be performed by trained personnel in a fume hood under an inert atmosphere.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

-

3-Aminophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is a composite of its two constituent rings. Understanding this dual nature is key to its application as a versatile intermediate.

The Aniline Moiety: A Hub for Derivatization

The amino group (-NH₂) on the phenyl ring is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution[10][11]. However, its primary utility lies in reactions directly involving the nitrogen atom[3][4].

-

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amides. This is a common strategy to introduce diverse side chains or to temporarily protect the amine group to moderate its reactivity during subsequent reactions.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a critical functional group in many antibacterial drugs.

-

Alkylation: The nitrogen can be alkylated, though direct alkylation can lead to over-alkylation. Reductive amination is a more controlled method for introducing specific alkyl groups.

-

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary amine into a diazonium salt. This highly versatile intermediate can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions.

The Pyrazole Ring: A Stable Aromatic Core

The 1-methyl-1H-pyrazole ring is an electron-rich aromatic system.

-

Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, which preferentially occurs at the C4 position due to electronic factors[12][13]. Since this position is already substituted in the title compound, further substitution on the pyrazole ring is challenging and would likely target the C3 or C5 positions under harsh conditions.

-

Stability: The pyrazole ring is notably stable towards oxidative and reductive conditions, allowing for a wide range of chemical transformations to be performed on the aniline portion of the molecule without compromising the pyrazole core[12].

Caption: Logical diagram of the primary reactive sites and pathways.

Applications in Drug Discovery and Medicinal Chemistry

The structural combination within this compound makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its value stems from its ability to serve as a rigid core from which substituents can be projected into the binding pockets of biological targets.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket via hydrogen bonds. The pyrazole and aniline nitrogens can act as both hydrogen bond donors and acceptors, making this scaffold ideal for designing inhibitors of targets like c-Jun N-terminal kinase (JNK) and cyclin-dependent kinases (CDKs)[14].

-

Anticancer Agents: Pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines[6]. The aniline moiety can be functionalized to introduce groups that enhance target specificity or improve pharmacokinetic properties.

-

Anti-inflammatory Agents: The pyrazole core is famously present in COX-2 inhibitors. This scaffold can be used as a starting point for developing novel anti-inflammatory drugs.

-

Antiviral Compounds: Research has shown that N-((diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives possess activity against viruses such as the Respiratory Syncytial Virus (RSV), highlighting the potential of this general structure in virology[15].

Predicted Spectroscopic Signatures

While experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure.

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the pyrazole and aniline rings. The pyrazole C3-H and C5-H protons will appear as singlets in the 7.5-8.0 ppm region. The three protons on the meta-substituted aniline ring will show complex splitting patterns (multiplets) between 6.5-7.5 ppm. The N-methyl group will be a sharp singlet around 3.8-4.0 ppm, and the aniline N-H protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: Approximately 10 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 10 carbon atoms in unique electronic environments. Aromatic carbons will resonate in the 110-150 ppm range, while the N-methyl carbon will be significantly upfield, around 35-40 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1500-1620 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 173. Subsequent fragmentation may involve the loss of methyl or HCN fragments from the pyrazole ring.

Safety and Handling

As a derivative of aniline, this compound must be handled with appropriate caution. Aniline and its derivatives are classified as toxic, with potential for carcinogenicity and mutagenicity[16].

-

Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Toxicological Hazards: The compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.

-

Handling: Avoid creating dust or aerosols. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a high-value chemical building block with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through robust and scalable Suzuki-Miyaura coupling chemistry. The distinct and predictable reactivity of its aniline and pyrazole components provides a rich platform for chemical diversification. For researchers in drug discovery, this compound represents a strategically important starting point for generating libraries of novel compounds directed at a range of high-impact biological targets.

References

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. This compound | 1089278-81-8 [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 11. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 12. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Technical Guide for Researchers

Introduction

3-(1-Methyl-1H-pyrazol-4-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyrazole linked to an aniline moiety, is a key pharmacophore in various biologically active molecules. The precise characterization of this compound is paramount for its application in drug discovery and development, where a thorough understanding of its structure and purity is essential for reproducible biological and pharmacological studies.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a pyrazole ring, N-methylated at the 1-position, and an aniline ring connected at the 4-position of the pyrazole. The aniline's amino group is at the 3-position (meta) relative to the pyrazole substituent.

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on established chemical shift principles and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrazole and aniline protons. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H5 (Pyrazole) | ~7.8 - 8.2 | Singlet | - | Deshielded due to the adjacent nitrogen and the aromatic ring current. |

| H3 (Pyrazole) | ~7.5 - 7.9 | Singlet | - | Slightly less deshielded than H5. |

| Aniline Protons | ~6.5 - 7.2 | Multiplets | J ≈ 7-9 Hz | Complex splitting pattern due to meta and ortho couplings. The proton ortho to the pyrazole will be the most deshielded. |

| NH₂ (Aniline) | ~5.0 - 5.5 | Broad Singlet | - | Chemical shift is solvent and concentration dependent; broad due to quadrupolar relaxation and exchange. |

| N-CH₃ (Pyrazole) | ~3.8 - 4.0 | Singlet | - | Typical chemical shift for an N-methyl group on a heteroaromatic ring. |

Table 1: Predicted ¹H NMR Data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule. Predicted chemical shifts are provided in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C (Aniline, C-NH₂) | ~148 - 152 | Attached to the electron-donating amino group, significantly deshielded. |

| C5 (Pyrazole) | ~135 - 140 | Deshielded by the adjacent nitrogen atom. |

| C3 (Pyrazole) | ~125 - 130 | Less deshielded than C5. |

| C (Aniline, C-Pyrazole) | ~138 - 142 | Quaternary carbon attached to the pyrazole ring. |

| Aromatic CH (Aniline) | ~110 - 130 | Range of chemical shifts for the aniline ring carbons. |

| C4 (Pyrazole) | ~115 - 120 | Shielded relative to C3 and C5. |

| N-CH₃ (Pyrazole) | ~35 - 40 | Typical chemical shift for an N-methyl group. |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The predicted characteristic absorption bands are listed in Table 3.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands (symmetric and asymmetric) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C and C=N Stretch (Aromatic Rings) | 1500 - 1620 | Medium to Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Table 3: Predicted Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak, followed by characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The expected molecular ion peak will be at m/z 173.10, corresponding to the molecular formula C₁₀H₁₁N₃.

-

Major Fragmentation Pathways:

-

Loss of HCN from the pyrazole ring.

-

Loss of a methyl radical (•CH₃) from the N-methyl group.

-

Cleavage of the bond between the two rings.

-

Fragmentation of the aniline ring, including the loss of NH₂.

-

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Figure 2: General workflow for the spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and use a liquid cell.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe (for solids) or by infusion (for solutions).

-

Ionization Method: Use Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Instrument Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), compare the measured mass to the calculated exact mass to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparative data, offers a valuable resource for researchers working with this compound. The inclusion of standardized experimental protocols further equips scientists with the necessary tools to acquire high-quality data for structural verification and purity assessment. As a molecule with considerable potential in drug discovery and materials science, a thorough and accurate spectroscopic characterization is the cornerstone of rigorous scientific investigation.

Technical Guide: 3-(1-Methyl-1H-pyrazol-4-yl)aniline as a Core Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will dissect its fundamental physicochemical properties, outline a robust and reproducible synthetic methodology based on modern cross-coupling techniques, and explore its strategic application as a core scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Core Compound Specifications

This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a stable, N-methylated pyrazole ring. This unique combination makes it an attractive starting point for library synthesis and lead optimization. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 1089278-81-8 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Canonical SMILES | CN1C=C(C=N1)C2=CC=CC(=C2)N | |

| Appearance | Typically an off-white to tan solid |

Molecular Structure Visualization

The structure consists of an aniline ring substituted at the meta-position with a 1-methyl-1H-pyrazol-4-yl group.

Caption: 2D structure of this compound.

Synthesis Protocol: A Representative Method

The synthesis of 4-aryl pyrazoles is efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and field-proven method for this transformation.[3][4] The following protocol describes a representative synthesis from commercially available starting materials.

Causality Behind Experimental Choices

-

Starting Materials: We select 4-iodo-1-methyl-1H-pyrazole as the electrophile and (3-aminophenyl)boronic acid as the nucleophile. The iodo-pyrazole is highly reactive in oxidative addition to the palladium catalyst. The boronic acid is chosen for its stability and commercial availability. To avoid self-coupling or catalyst inhibition by the free amine, the boronic acid can be used in its hydrochloride salt form or a protected version (e.g., Boc-protected), with deprotection as a final step.

-

Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable and well-documented catalyst for Suzuki couplings.[5] The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

-

Base and Solvent: A base is required to activate the boronic acid in the transmetalation step. An aqueous solution of a carbonate, like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃), is highly effective.[5] A solvent system of an organic solvent (like 1,2-dimethoxyethane (DME) or dioxane) and water is used to dissolve both the organic substrates and the inorganic base.[5][6]

-

Reaction Conditions: Microwave irradiation is employed to significantly reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][7]

Experimental Workflow Diagram

Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology

-

Vessel Preparation: To a 10 mL microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 1 equiv.), (3-aminophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (2.5 mmol, 2.5 equiv.).[5]

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).

-

Solvent Addition: Add 1,2-dimethoxyethane (DME) (4 mL) and water (1.5 mL).

-

Inerting: Purge the vial with nitrogen or argon gas for 2-3 minutes and securely seal it.

-

Microwave Reaction: Place the vial in a microwave reactor and irradiate at 90°C for 10 minutes.[5] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting iodide.

-

Work-up: After cooling, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Medicinal Chemistry & Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8] this compound serves as a versatile intermediate, enabling chemists to explore chemical space by modifying the aniline group.

-

Kinase Inhibitors: The aniline nitrogen can act as a key hydrogen bond donor, mimicking the hinge-binding motif of many kinase inhibitors. The pyrazole ring serves as a stable, aromatic core to which other pharmacophoric features can be attached. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential antitumor agents and inhibitors of cyclin-dependent kinase 2 (CDK2).[8]

-

Antiviral Agents: The pyrazole-aniline scaffold has been incorporated into novel antiviral compounds. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were found to interfere with the replication of Respiratory Syncytial Virus (RSV).

-

Metabolic Disease: Pyrazole derivatives have also been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8]

Conceptual Application Pathway

References

- 1. This compound | 1089278-81-8 [chemicalbook.com]

- 2. 1089278-81-8|this compound|BLD Pharm [bldpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of numerous clinically successful drugs across diverse therapeutic areas.[3] From the well-known anti-inflammatory agent Celecoxib to antipsychotics and anti-obesity drugs, the pyrazole core has proven its therapeutic potential.[1] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will delve into the key therapeutic areas where pyrazoles have made a significant impact, including their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases.[4] Pyrazole derivatives have emerged as potent anti-inflammatory agents, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] Certain pyrazole derivatives, such as Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[4]

Caption: Simplified COX pathway and the inhibitory action of pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR insights include:

-

1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature of potent and selective COX-2 inhibitors.[4]

-

Sulfonamide/Sulfone Moiety: A sulfonamide or sulfone group at the para-position of the 1-phenyl ring is crucial for selective COX-2 inhibition. This group can interact with a secondary pocket in the COX-2 active site that is not present in COX-1.[6]

-

Substitution at the 3- and 4-Positions: Modifications at these positions can influence both potency and selectivity. For instance, a trifluoromethyl group at the 3-position has been shown to enhance COX-2 selectivity.[4]

| Compound Class | Key Substituents | Target | Potency (IC50) | Reference |

| 1,5-Diarylpyrazole | 4-Sulfonamidophenyl at N1, p-tolyl at C5 | COX-2 | 0.01 µM | [4] |

| Pyrazole-Thiazole Hybrid | Thiazole ring fused to pyrazole | COX-2/5-LOX | 0.03 µM (COX-2) | [4] |

| 3-(Trifluoromethyl)-5-arylpyrazole | CF3 at C3, various aryl at C5 | COX-2 | 0.02 µM | [4] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][7]

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are divided into control, standard (e.g., diclofenac or celecoxib), and test groups.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with a wide range of cancer-related targets.[8][9]

Mechanisms of Action in Oncology

Pyrazole derivatives exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][10]

-

Topoisomerase Inhibition: Certain pyrazole hybrids have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[5]

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR for anticancer pyrazoles is highly target-dependent. However, some general trends have been observed:

-

Substitution on N1 and C3/C5: The nature of the substituents on the nitrogen and carbon atoms of the pyrazole ring is critical for determining the target specificity and potency.[11]

-

Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems (e.g., pyrimidine, thiophene) has led to the development of potent multi-targeted anticancer agents.[12]

| Compound Class | Target | Potency (IC50) | Cell Line | Reference |

| Pyrazole-Naphthalene Analog | Undefined | < 1 µM | MCF-7 | [8] |

| Combretastatin-Pyrazole Hybrid | Tubulin Polymerization | 7.30 µM | - | [10] |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase | 0.25 µM | MCF-7 | [8] |

Experimental Protocol: In Vitro MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14]

Mechanism of Action in Microbiology

The antimicrobial mechanisms of pyrazole derivatives are diverse and not always fully elucidated. However, some proposed mechanisms include:

-

Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[14]

-

Disruption of Cell Membrane Integrity: Certain pyrazole compounds may interfere with the synthesis or function of the microbial cell membrane.

-

Inhibition of Key Metabolic Enzymes: Pyrazoles can inhibit enzymes that are vital for microbial survival.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Halogen and Nitro Groups: The presence of electron-withdrawing groups like halogens and nitro groups on the aryl rings attached to the pyrazole core often enhances antimicrobial activity.[15]

-

Thiazole and Thiadiazine Moieties: The incorporation of other sulfur- and nitrogen-containing heterocycles, such as thiazole and thiadiazine, can significantly boost the antimicrobial potency.[15][16]

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Pyrazole-Thiazole Hybrid | S. aureus (MRSA) | < 0.2 µM (MBC) | [14] |

| Imidazo-Pyridine Substituted Pyrazole | E. coli, K. pneumoniae | < 1 µg/mL (MBC) | [14] |

| Pyrazole Carbothiohydrazide Derivative | A. niger, S. aureus | 2.9–7.8 µg/mL | [15] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promising anticonvulsant activity in preclinical models.[17][18]

Mechanism of Action in Neurology

The exact anticonvulsant mechanisms of many pyrazole derivatives are still under investigation, but potential targets include:

-

Modulation of Ion Channels: Pyrazoles may interact with voltage-gated sodium or calcium channels, which are critical for neuronal excitability.

-

Enhancement of GABAergic Neurotransmission: Some compounds may enhance the activity of the inhibitory neurotransmitter GABA.

-

Monoamine Oxidase (MAO) Inhibition: Certain pyrazoles can inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, which can have downstream effects on neuronal excitability.[19]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

-

Substitutions on Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core can significantly influence anticonvulsant activity.[18]

-

Hydrazone and Semicarbazone Moieties: The incorporation of hydrazone or semicarbazone functionalities has been shown to be beneficial for anticonvulsant properties.[20]

| Compound Class | Animal Model | Potency (ED50) | Reference |

| Substituted Pyrazole | MES, sc-PTZ | - | [17] |

| Pyrazolone Derivative | PTZ-induced seizures | - | [18] |

| Pyrazolyl Semicarbazone | sc-PTZ | 20.4 mg/kg | [20] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

-

Animal Model: Mice are commonly used.

-

Compound Administration: The test compound is administered to the animals.

-

Induction of Seizure: After a specific period, an electrical stimulus is delivered through corneal electrodes to induce a seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Evaluation: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its remarkable versatility allows for the development of compounds with a wide array of biological activities. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships for various targets will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics. Future research will likely focus on the development of multi-targeted pyrazole derivatives, particularly in the fields of oncology and infectious diseases, to address the challenges of drug resistance and to create more effective treatment strategies.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mc.minia.edu.eg [mc.minia.edu.eg]

- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Therapeutic Pathways

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, delving into the mechanistic rationale behind their efficacy and outlining robust experimental methodologies for their investigation.

Introduction: The Enduring Versatility of the Pyrazole Core

The therapeutic journey of pyrazole compounds began with the synthesis of antipyrine in the late 19th century. Since then, the scaffold has been ingeniously modified to yield a multitude of blockbuster drugs. The pyrazole core's success can be attributed to several key features:

-

Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

-

Aromaticity and Stability: The aromatic nature of the ring provides a rigid and stable framework for the precise positioning of substituent groups.

-

Tunable Physicochemical Properties: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

This guide will navigate through the major classes of therapeutic targets that have been successfully modulated by pyrazole-based compounds, providing both a high-level overview and detailed experimental insights.

Cyclooxygenase (COX) Enzymes: The Realm of Anti-Inflammatory Pyrazoles

One of the most well-established applications of pyrazole compounds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The primary targets in this domain are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Mechanism of Action: Selective COX-2 Inhibition

While both COX-1 and COX-2 are involved in prostaglandin synthesis, COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors.

Pyrazole-based drugs like Celecoxib (Celebrex) have achieved this selectivity. The larger, more flexible active site of COX-2, compared to COX-1, can accommodate the bulky side groups of celecoxib, leading to potent and selective inhibition.

Experimental Workflow: Validating COX-2 Selectivity

A robust assessment of COX-2 selectivity is paramount in the development of novel anti-inflammatory agents. A standard in vitro assay is the primary method for this determination.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Reaction:

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

-

Pre-incubate the mixture to allow for compound-enzyme binding.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Allow the reaction to proceed for a defined period at 37°C.

-

-

Detection: The product of the COX reaction is Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). The subsequent conversion to Prostaglandin E2 (PGE2) is often measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis:

-

Generate dose-response curves for the inhibition of both COX-1 and COX-2.

-

Calculate the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) for each enzyme.

-

The COX-2 selectivity index is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

-

Data Summary: COX-2 Selectivity of Pyrazole-Based NSAIDs

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 3000 | 40 | 75 |

| Rofecoxib | >1000 | 18 | >55 |

| Ibuprofen | 5000 | 10000 | 0.5 (Non-selective) |

This data clearly illustrates the superior COX-2 selectivity of pyrazole-containing drugs compared to traditional non-selective NSAIDs.

Protein Kinases: Targeting the Switches of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

Key Kinase Targets of Pyrazole Compounds

-

Receptor Tyrosine Kinases (RTKs): These kinases are located on the cell surface and are activated by the binding of growth factors. Pyrazole-based inhibitors have been developed against several RTKs, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.

-

c-Kit: A key driver in several cancers, including gastrointestinal stromal tumors (GISTs).

-

-

Non-Receptor Tyrosine Kinases: These kinases are located in the cytoplasm and are involved in intracellular signaling cascades.

-

ABL (Abelson murine leukemia viral oncogene homolog 1): The target of imatinib in the treatment of chronic myeloid leukemia (CML). While imatinib is not a pyrazole, subsequent generations of ABL inhibitors have incorporated this scaffold.

-

JAK (Janus Kinase) family: Central to cytokine signaling pathways that regulate inflammation and immunity.

-

-

Serine/Threonine Kinases:

-

CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. CDK inhibitors are a promising class of anti-cancer agents.

-

p38 MAP Kinase: Involved in inflammatory responses.

-

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of pyrazole-based kinase inhibitors are ATP-competitive. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specificity of these inhibitors is achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases.

Signaling Pathway: VEGFR Inhibition in Angiogenesis

Caption: Inhibition of the VEGFR signaling cascade by a pyrazole-based inhibitor, blocking downstream pathways that lead to angiogenesis.

Experimental Workflow: Kinase Inhibition Profiling

Determining the potency and selectivity of a novel pyrazole-based kinase inhibitor is a critical step in its development.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents: Purified recombinant kinase, kinase substrate (peptide or protein), ATP, and the ADP-Glo™ reagents.

-

Compound Preparation: Prepare serial dilutions of the pyrazole test compound.

-

Kinase Reaction:

-

In a 384-well plate, combine the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

To assess selectivity, the assay should be run against a panel of different kinases.

-

G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Range of Physiological Processes

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. Pyrazole compounds have been successfully developed to modulate the activity of several GPCRs.

A Key Example: The Cannabinoid Receptor 1 (CB1)

The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, mood, and memory. Rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed as an anti-obesity drug. It works by blocking the receptor's constitutive activity, leading to a decrease in appetite. While Rimonabant was later withdrawn from the market due to psychiatric side effects, it remains a landmark example of a pyrazole compound targeting a GPCR.

Experimental Workflow: GPCR Target Engagement

Confirming that a pyrazole compound binds to its intended GPCR target within a cellular context is crucial. A common method for this is a radioligand binding assay.

Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cells that express the target GPCR (e.g., HEK293 cells transfected with the CB1 receptor).

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

-

Binding Reaction:

-

In a microplate, combine the cell membranes, a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]CP-55,940 for the CB1 receptor), and the unlabeled pyrazole test compound at various concentrations.

-

-

Incubation and Separation:

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. The receptor-bound radioligand is retained on the filter.

-

-

Detection:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

-

Calculate the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.

-

Other Notable Therapeutic Targets

The versatility of the pyrazole scaffold extends beyond the targets discussed above. Other important examples include:

-

Phosphodiesterases (PDEs): Sildenafil (Viagra), a well-known drug for erectile dysfunction, contains a pyrazole-like core (a pyrazolo-pyrimidinone) and functions by inhibiting PDE5.

-

Monoamine Oxidase (MAO): Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, with potential applications in the treatment of depression and neurodegenerative diseases.

-

Ion Channels: Pyrazole compounds have shown activity against various ion channels, which are involved in a wide range of physiological processes.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in targeting a diverse range of enzymes and receptors, coupled with its synthetic tractability, ensures its continued prominence in drug discovery. Future research will likely focus on:

-

Developing highly selective inhibitors for challenging targets, such as specific kinase isoforms or GPCR subtypes.

-

Exploring novel therapeutic areas where pyrazole compounds have not yet been extensively investigated.

-

Utilizing advanced computational methods to design pyrazole-based ligands with optimized potency, selectivity, and pharmacokinetic properties.

This guide has provided a comprehensive overview of the major therapeutic targets of pyrazole compounds and has outlined key experimental workflows for their investigation. By understanding the underlying mechanisms of action and employing robust validation strategies, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

An In-depth Technical Guide to the Core Mechanism of Action of 3-(1-Methyl-1H-pyrazol-4-yl)aniline

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific molecule, 3-(1-Methyl-1H-pyrazol-4-yl)aniline, combines this versatile heterocycle with an aniline moiety, a common feature in kinase inhibitors. While the definitive mechanism of action for this particular compound is not yet fully elucidated in public literature, its structural motifs strongly suggest a role as a modulator of intracellular signaling cascades, most likely through the inhibition of protein kinases. This guide proposes a primary putative mechanism centered on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.[3] We will delineate this proposed mechanism, grounded in extensive data from analogous pyrazole-based structures, and provide a comprehensive, field-proven experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar compounds.

Introduction: The Rationale for a Kinase-Centric Investigation

The confluence of a pyrazole ring and an aniline group in this compound provides a strong chemical-biological rationale for investigating its potential as a kinase inhibitor. The pyrazole scaffold is a bioisostere for various natural purines and is frequently found in ATP-competitive inhibitors.[4] Its nitrogen atoms can act as crucial hydrogen bond acceptors/donors, anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.[5]

Numerous pyrazole derivatives have been successfully developed as inhibitors for a wide array of kinases, including c-Jun N-terminal kinases (JNKs), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[1][6][7] Notably, a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated potent inhibitory activity against CDK2, suggesting that this kinase family is a highly probable target class for molecules sharing the pyrazole-aniline core.[8]

Therefore, this guide will proceed with the well-supported hypothesis that This compound functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . The subsequent sections will detail the proposed molecular interactions and outline a rigorous, multi-stage experimental workflow to validate this hypothesis, from broad kinome screening to specific cellular-level confirmation.

Proposed Primary Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, specifically the transition from the G1 (Gap 1) to the S (Synthesis) phase.[9] Its activity is dependent on binding to its regulatory partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is essential for initiating DNA replication.[3] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E causes the release of the E2F transcription factor, which in turn activates the genes required for DNA synthesis.[9]

Given that dysregulation of the cell cycle is a hallmark of cancer, and CDK2/Cyclin E is frequently overexpressed in various tumors, CDK2 has emerged as a significant therapeutic target in oncology.[3][10] The inhibition of CDK2 can halt the proliferation of cancer cells by reinstating cell cycle control, making it a compelling target for the compound .[3]

Proposed Molecular Mechanism of Action

We hypothesize that this compound acts as a Type I kinase inhibitor, binding to the ATP pocket of CDK2 in its active conformation.

-

Hinge Region Interaction: The pyrazole core is predicted to form one or more hydrogen bonds with the backbone atoms of the hinge region of CDK2 (typically involving residues like Leu83 and Glu81). This interaction mimics the binding of the adenine region of ATP and is critical for potent inhibition.

-

Hydrophobic Pocket Occupancy: The aniline and methyl-pyrazole moieties are expected to extend into adjacent hydrophobic pockets within the active site, contributing to the affinity and selectivity of the compound.

-

Downstream Cellular Consequences: By competitively blocking ATP binding, the compound would prevent CDK2 from phosphorylating its substrates. The primary and most measurable downstream effect would be a reduction in the phosphorylation of Rb at CDK2-specific sites. This would keep Rb in its active, E2F-bound state, thereby preventing the transcription of S-phase genes and leading to cell cycle arrest at the G1/S checkpoint.[3]

Experimental Validation Workflow

A multi-phased approach is required to rigorously validate the proposed mechanism of action. This workflow ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven confirmation.

Phase 1: Initial Target Identification and Kinome Profiling

Objective: To empirically identify the primary kinase targets of this compound and assess its selectivity across the human kinome.

Rationale: An unbiased screen is the most robust starting point. It avoids confirmation bias and can reveal unexpected off-target activities that may be critical to the compound's overall biological effect. Several contract research organizations (CROs) offer kinome profiling services.[11][12][13]

Experimental Protocol: KinomeScan™ Profiling

-

Compound Submission: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) of the test compound. Submit to a CRO like Reaction Biology or Eurofins DiscoverX.

-

Assay Format: Request a binding assay (e.g., KINOMEscan™) or an activity-based panel at a single high concentration (e.g., 1 µM or 10 µM).

-

Data Analysis: The service will provide data as percent inhibition or percent of control. Identify all kinases that are inhibited by >90% at the screening concentration. These are the preliminary "hits."

-

Selectivity Assessment: Analyze the breadth of hits. A selective compound will inhibit only a few kinases, while a non-selective one will inhibit many.

Expected Data Output:

| Kinase Target | Gene Symbol | % Inhibition @ 1 µM |

| CDK2 | CDK2 | 98.5 |

| CDK1 | CDK1 | 85.2 |

| JNK1 | MAPK8 | 45.1 |

| FLT3 | FLT3 | 30.7 |

| ... (400+ others) | ... | <10 |

Phase 2: Direct Biochemical Validation

Objective: To confirm direct inhibition of the primary hit(s) from Phase 1 (e.g., CDK2) and determine the potency (IC50) and biochemical mechanism of inhibition.

Rationale: After identifying a putative target, it is crucial to confirm this interaction with a direct, quantitative biochemical assay and to understand how the compound inhibits the enzyme.[14]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 for CDK2.

-

Reagent Preparation:

-

Reconstitute recombinant active CDK2/Cyclin E enzyme complex in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., a peptide derived from Rb) and ATP at its Km concentration for CDK2.

-

Prepare a serial 10-point dilution curve of the test compound (e.g., from 10 µM down to 0.5 nM) in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound dilutions.

-

Add 2.5 µL of the CDK2/Cyclin E enzyme complex.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 5 µL of the ATP/substrate mix.

-

Incubate for 1 hour at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced (i.e., kinase activity).

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism of Inhibition (MOI) Study:

-

To confirm ATP-competitive inhibition, repeat the IC50 determination at multiple, fixed concentrations of ATP (e.g., 1x Km, 5x Km, and 10x Km). An increase in the apparent IC50 value with increasing ATP concentration is the hallmark of a competitive inhibitor.

Expected Data Output:

| Kinase Target | IC50 (nM) | Mechanism of Inhibition |

| CDK2/Cyclin E | 75.3 | ATP-Competitive |

| CDK1/Cyclin B | 489.1 | ATP-Competitive |

Phase 3: Cellular Target Engagement and Phenotypic Confirmation

Objective: To verify that the compound enters cells, binds to its intended target (CDK2), and elicits the expected downstream biological response.

Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or other factors. Cellular assays are essential to confirm the mechanism of action in a physiologically relevant context.[15][16]

Experimental Protocol 1: Western Blot for Downstream Pathway Modulation

-

Cell Culture and Treatment:

-

Culture a cancer cell line with high CDK2 activity (e.g., MCF-7 breast cancer cells).

-

Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a set time (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Protein Extraction and Quantification:

-

Harvest and lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies against:

-

Phospho-Rb (Ser807/811) - the CDK2-specific site.

-

Total Rb - to control for changes in total protein level.

-

β-Actin - as a loading control.

-

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and capture the image.

-

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the pRb/Total Rb ratio would confirm that the compound is inhibiting the downstream signaling of CDK2 in cells.[17]

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells as described for the Western blot.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Analysis: Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G1 phase and a corresponding decrease in the S phase population would be the expected phenotypic signature of CDK2 inhibition.

Conclusion

The structural characteristics of this compound make it a prime candidate for investigation as a protein kinase inhibitor. This guide outlines a robust, hypothesis-driven framework for elucidating its mechanism of action, proposing CDK2 as a primary, high-probability target. The detailed, multi-phase experimental workflow provides a clear and logical path for researchers to follow, from initial unbiased screening to definitive cellular validation. By systematically confirming target engagement, downstream pathway modulation, and the resulting cellular phenotype, the precise mechanism of action for this promising compound can be confidently established, paving the way for further preclinical and clinical development.

References

- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 11. KinomePro - Pamgene [pamgene.com]

- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

In Silico Modeling of 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-(1-Methyl-1H-pyrazol-4-yl)aniline, a novel small molecule with potential therapeutic applications. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a detailed, logic-driven narrative that elucidates the causal relationships behind methodological choices in computational drug discovery. We will explore a multi-faceted approach, beginning with the foundational quantum chemical characterization of the molecule, progressing through target identification and interaction analysis via molecular docking and molecular dynamics, and culminating in the predictive power of quantitative structure-activity relationship (QSAR) modeling and ADMET profiling. Each section is designed to be a self-validating system, grounded in authoritative protocols and supported by extensive references, ensuring scientific integrity and practical applicability.

Introduction: The Rationale for In Silico Profiling

The journey of a drug candidate from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early, cost-effective insights into the physicochemical properties, biological activity, and safety profile of small molecules.[1][2] The subject of this guide, this compound (PubChem CID: 28875330), presents a compelling case for such an investigation.[3] Its scaffold, incorporating both a pyrazole and an aniline moiety, is frequently found in compounds with a wide range of biological activities, including but not limited to kinase inhibition.[1][4][5] This guide will serve as a detailed roadmap for the comprehensive computational characterization of this molecule, providing a blueprint that can be adapted for other novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11N3 | PubChem[3] |

| Molecular Weight | 173.22 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CN1C=C(C=N1)C2=CC=CC=C2N | PubChem[3] |

| InChI Key | YWJWHADGASJBTG-UHFFFAOYSA-N | PubChem[3] |

Foundational Analysis: Quantum Chemical Calculations

Before assessing the interaction of our molecule with biological targets, it is imperative to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a robust and widely accepted method for this purpose.[6][7] These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to its reactivity and intermolecular interactions.

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the steps for performing a DFT calculation using the Gaussian software suite.[8][9][10]

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular builder such as GaussView.

-

Perform an initial geometry optimization using a computationally less expensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.

-

-

DFT Input File Preparation:

-

Route Section (#p): Specify the level of theory and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set (B3LYP/6-31G(d)).[8] Include keywords for optimization (Opt) and frequency calculation (Freq).

-

Title Section: Provide a descriptive title for the calculation.

-

Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).

-

Molecular Specification: Paste the coordinates from the pre-optimized structure.

-

-

Execution and Analysis:

-

Submit the input file to Gaussian.

-

Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies, confirming a true energy minimum.

-

Analyze the output file to extract key electronic properties.

-

Key Electronic Descriptors